molecular formula C16H14N2O2S B11686955 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11686955
M. Wt: 298.4 g/mol
InChI Key: JCOGQGACDSMSOT-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzoxazole with 4-methylphenylacetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzoxazole or acetamide derivatives.

    Substitution: Various substituted benzoxazole or acetamide compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzoxazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide possess activity against various bacterial strains and fungi. For instance, compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in cancer progression. For example, some related compounds have demonstrated IC50_{50} values lower than established anticancer drugs like 5-fluorouracil (5-FU), indicating their potential as effective cancer therapeutics .

Enzyme Inhibition Studies

The compound's structure suggests potential as an inhibitor of key enzymes involved in neurodegenerative diseases and other conditions:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO are valuable in treating depression and anxiety disorders. Preliminary studies on related compounds indicate promising results in inhibiting MAO activity .
  • Cholinesterases : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Modifications to the benzoxazole ring or the acetamide group can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. This adaptability makes it a versatile scaffold for drug development.

Case Studies

StudyObjectiveFindings
Antimicrobial Activity Evaluate efficacy against bacterial strainsSignificant inhibition against both Gram-positive and Gram-negative bacteria observed; MIC values reported below 10 µg/mL for several derivatives .
Anticancer Activity Assess cytotoxicity on human cancer cell linesCompounds demonstrated IC50_{50} values lower than 5-FU; selective toxicity towards cancer cells over normal cells noted .
Enzyme Inhibition Investigate inhibition of AChE and MAOSeveral derivatives showed potent inhibition with IC50_{50} values in the low micromolar range; potential use in neurodegenerative disease treatment suggested .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring and sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)ethanone
  • 2-(1,3-benzoxazol-2-yl)-1-(3-fluoro-4-methylphenyl)ethan-1-amine
  • 2-(1,3-benzoxazol-2-yl)-1-(3-methoxy-4-methylphenyl)ethan-1-amine

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both the benzoxazole ring and the sulfanyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 312.39 g/mol. The compound features a benzoxazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related benzoxazole compounds demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest that while their antibacterial potential is moderate, they may serve as leads for further modifications to enhance efficacy.

CompoundMIC (µg/mL)Activity Type
Benzoxazole Derivative 132Antibacterial
Benzoxazole Derivative 216Antifungal

Anticancer Activity

Benzoxazole derivatives have shown promise in anticancer research. Studies reveal that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . These findings suggest that modifications to the benzoxazole structure can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical biological pathways. For example, the compound may interact with cyclooxygenase enzymes (COX), which are pivotal in inflammation and cancer progression. By inhibiting these enzymes, the compound could exert anti-inflammatory and anticancer effects .

Case Studies and Research Findings

A significant study evaluated the structure-activity relationship (SAR) of various benzoxazole derivatives, including the target compound. The research highlighted that electron-donating substituents on the phenyl ring enhanced antibacterial activity, while specific structural modifications improved anticancer properties .

Example Case Study:

In one experiment, researchers synthesized a series of benzoxazole derivatives and tested their activity against COX enzymes. The results indicated that certain compounds significantly reduced COX-2 activity, suggesting potential use as anti-inflammatory agents .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

JCOGQGACDSMSOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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